4-methoxy-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a methoxy group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
4-methoxy-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and sulfonyl-containing molecules. Examples include:
- 4-methoxy-N-(quinolin-8-yl)benzamide
- 4-methoxy-N-(4-methylbenzyl)benzamide
Uniqueness
What sets 4-methoxy-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H26N4O5S2 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
4-methoxy-N-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C28H26N4O5S2/c1-18-8-10-19(11-9-18)14-25-30-31-28(38-25)29-27(34)21-12-13-23(37-2)24(15-21)39(35,36)32-17-22(16-26(32)33)20-6-4-3-5-7-20/h3-13,15,22H,14,16-17H2,1-2H3,(H,29,31,34) |
InChI Key |
HSLWUIGDQCMXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CC(CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.